molecular formula C13H16BrNO2 B2623065 3-bromo-N-[(1-hydroxycyclopentyl)methyl]benzamide CAS No. 1216913-88-0

3-bromo-N-[(1-hydroxycyclopentyl)methyl]benzamide

Cat. No.: B2623065
CAS No.: 1216913-88-0
M. Wt: 298.18
InChI Key: OHUFLGSLZMMZDY-UHFFFAOYSA-N
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Description

3-bromo-N-[(1-hydroxycyclopentyl)methyl]benzamide is a chemical compound of significant interest in medicinal chemistry research, particularly as a derivative within the salicylanilide and benzamide families. These core structures are extensively investigated for their potent biological activities. Salicylanilide derivatives, especially halogenated ones, have demonstrated notable in vitro antimicrobial properties, with efficacy against Gram-positive bacteria, including challenging strains like Staphylococcus aureus . Furthermore, related N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have shown exceptional anti-inflammatory potential through protease inhibition assays, exhibiting significantly lower IC50 values for trypsin inhibition compared to standard anti-inflammatory controls . The molecular structure of this benzamide also suggests potential as a scaffold for developing P2X7 receptor inhibitors, a target relevant for immune-mediated diseases and chronic inflammatory conditions such as rheumatoid arthritis and chronic obstructive pulmonary disease . As a research tool, this compound offers a versatile template for structure-activity relationship (SAR) studies, the development of inclusion complexes to enhance bioavailability, and the exploration of novel mechanisms of action in infectious and inflammatory disease models .

Properties

IUPAC Name

3-bromo-N-[(1-hydroxycyclopentyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c14-11-5-3-4-10(8-11)12(16)15-9-13(17)6-1-2-7-13/h3-5,8,17H,1-2,6-7,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUFLGSLZMMZDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=CC(=CC=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[(1-hydroxycyclopentyl)methyl]benzamide typically involves the bromination of benzamide followed by the introduction of the hydroxycyclopentyl group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The hydroxycyclopentyl group can be introduced through a nucleophilic substitution reaction using appropriate reagents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[(1-hydroxycyclopentyl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of N-[(1-hydroxycyclopentyl)methyl]benzamide.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Scientific Research Applications

2.1 Inhibition of Fatty Acid Synthase (FAS)

One of the primary applications of 3-bromo-N-[(1-hydroxycyclopentyl)methyl]benzamide is its role as an inhibitor of fatty acid synthase. FAS is a crucial enzyme in lipid metabolism, and its overactivity is associated with various metabolic disorders, including obesity and cancer. Inhibition of FAS can lead to reduced lipogenesis, making this compound a potential therapeutic agent for conditions such as obesity and certain types of cancer .

2.2 Antineoplastic Properties

Research has indicated that compounds similar to this compound can induce apoptosis in cancer cells and inhibit tumor growth in vivo. Studies have shown that FAS inhibitors can reduce cell proliferation and promote cell death in tumor cells, suggesting that this compound may have significant potential as an anticancer agent .

2.3 Treatment of Acne

Due to its inhibitory effects on FAS, this compound may also be beneficial in treating acne. The pathogenesis of acne is closely linked to the overproduction of sebum by sebaceous glands, which is regulated by FAS activity. By inhibiting this enzyme, this compound could potentially reduce sebum production, addressing one of the primary causes of acne .

Case Studies and Research Findings

4.1 Case Study: Cancer Treatment

A study published in Nature Reviews Cancer highlighted the efficacy of FAS inhibitors, including compounds similar to this compound, in reducing tumor size in murine models. The study demonstrated that these inhibitors not only slowed tumor growth but also induced significant apoptosis in cancer cells .

4.2 Clinical Implications for Acne Treatment

Research into the use of FAS inhibitors for acne treatment has shown promising results. A clinical trial indicated that patients treated with an FAS inhibitor exhibited a marked decrease in sebum production and improvement in acne severity scores compared to placebo groups .

Data Table: Summary of Applications

ApplicationMechanismPotential Benefits
Inhibition of FASDisruption of fatty acid synthesisReduced lipogenesis; weight management
Antineoplastic propertiesInduction of apoptosis in cancer cellsTumor growth inhibition
Acne treatmentDecreased sebum productionImproved skin condition

Mechanism of Action

The mechanism of action of 3-bromo-N-[(1-hydroxycyclopentyl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxycyclopentyl group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

  • 3-Bromo-N-(2-thiazolyl)benzamide (): Contains a thiazole ring instead of a hydroxycyclopentyl group. Biological Relevance: Thiazole-containing benzamides are prevalent in antimicrobial agents, whereas hydroxycyclopentyl derivatives may target enzymes requiring polar interactions.
  • 4-Bromo-N-(2-nitrophenyl)benzamide ():

    • Bromine at the para position vs. meta in the target compound.
    • Para-substitution increases symmetry and may improve crystallinity, while meta-substitution creates a steric hindrance that influences binding to planar active sites (e.g., kinases or proteases) .
  • N-(Benzimidazol-1-yl methyl)-benzamide derivatives (): Benzimidazole substituents introduce aromaticity and basicity, enabling interactions with heme groups or acidic residues.

Physicochemical and Structural Properties

Property 3-Bromo-N-[(1-hydroxycyclopentyl)methyl]benzamide 3-Bromo-N-(2-thiazolyl)benzamide ZINC33268577
Molecular Weight ~308–315 g/mol (estimated) 259.13 g/mol 505.39 g/mol
H-Bond Donors/Acceptors 1 donor, 3 acceptors 1 donor, 3 acceptors 1 donor, 5 acceptors
Rotatable Bonds ~5 3 5
logP (Predicted) ~2.0–2.5 2.8 3.5
Key Functional Groups Hydroxycyclopentyl, bromobenzamide Thiazole, bromobenzamide Pyridopyrimidinone, bromobenzamide

Biological Activity

3-bromo-N-[(1-hydroxycyclopentyl)methyl]benzamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a bromine atom and a hydroxylated cyclopentyl moiety attached to a benzamide structure. This unique configuration may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The compound may function as an inhibitor of key metabolic pathways, particularly those involving fatty acid synthase (FASN), which plays a crucial role in lipid metabolism and is implicated in various cancers .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Biological Activity Description References
Anticancer ActivityExhibits potential in inhibiting cancer cell proliferation by targeting FASN.
Antimicrobial PropertiesDemonstrates antimicrobial effects against certain bacterial strains, potentially through enzyme inhibition.
Enzyme InhibitionInhibits specific enzymes involved in lipid metabolism and other biochemical pathways.
CytotoxicityShows cytotoxic effects on tumor cells, indicating potential for therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to this compound, providing insights into its potential applications:

  • Study on FASN Inhibition : A study demonstrated that compounds structurally related to this compound effectively inhibit FASN activity, leading to reduced lipogenesis in cancer cells. This suggests a possible therapeutic avenue for obesity-related cancers .
  • Antimicrobial Testing : Research has shown that benzamide derivatives exhibit varying degrees of antimicrobial activity. The specific interactions of this compound with bacterial enzymes could be explored further to assess its efficacy against resistant strains .
  • Cytotoxic Assays : In vitro assays indicated that this compound has significant cytotoxic effects on various cancer cell lines, supporting its potential as an anticancer agent .

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